![molecular formula C12H14ClNO3 B1438389 Methyl 4-[(2-chloropropanamido)methyl]benzoate CAS No. 1087791-93-2](/img/structure/B1438389.png)
Methyl 4-[(2-chloropropanamido)methyl]benzoate
Overview
Description
“Methyl 4-[(2-chloropropanamido)methyl]benzoate” is a chemical compound with the molecular formula C12H14ClNO3 . It has a molecular weight of 255.7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14ClNO3/c1-8(13)11(15)14-7-9-3-5-10(6-4-9)12(16)17-2/h3-6,8H,7H2,1-2H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 444.3±40.0 °C . Its predicted density is 1.212±0.06 g/cm3 . The predicted pKa is 13.49±0.46 .Scientific Research Applications
Methyl 4-[(2-chloropropanamido)methyl]benzoate: A Comprehensive Analysis of Scientific Research Applications
This compound is a chemical compound with potential applications in various scientific fields. Below is a detailed analysis of six unique applications, each presented in a separate section.
Synthesis of Pharmaceutical Intermediates: The compound’s structure suggests its utility in the synthesis of pharmaceutical intermediates. The presence of both an ester and an amide functional group allows for selective reactions that can lead to the development of new drugs or improvement of existing pharmaceutical formulations.
Development of Biopesticides: Related compounds, such as methyl benzoate, have been studied for their use as biopesticides . This compound could be explored for similar applications, offering an environmentally safe alternative to traditional pesticides.
Material Science Research: The compound’s unique properties could be beneficial in material science, particularly in the creation of novel polymers with specific characteristics like increased durability or controlled degradation rates.
Organic Synthesis Catalyst: Given its structural features, this compound could act as a catalyst in organic synthesis processes, potentially improving reaction efficiency or selectivity for certain chemical transformations.
Analytical Chemistry Reagent: In analytical chemistry, this compound could serve as a reagent for the detection or quantification of specific substances due to its reactive functional groups.
Research in Sustainable Agriculture: As the agricultural industry moves towards sustainable practices, this compound could be investigated for its role in enhancing crop protection while minimizing environmental impact, similar to the role of methyl benzoate in integrated pest management .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 4-[(2-chloropropanoylamino)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8(13)11(15)14-7-9-3-5-10(6-4-9)12(16)17-2/h3-6,8H,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDWLSJOGMNKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208041 | |
Record name | Methyl 4-[[(2-chloro-1-oxopropyl)amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1087791-93-2 | |
Record name | Methyl 4-[[(2-chloro-1-oxopropyl)amino]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087791-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[(2-chloro-1-oxopropyl)amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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